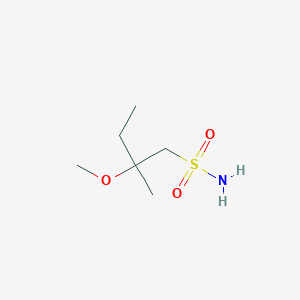
1-(Azetidin-3-YL)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-YL)-3-methylbutan-1-one is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-YL)-3-methylbutan-1-one can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges that require careful optimization of reaction conditions.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azetidin-3-YL)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
1-(Azetidin-3-YL)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-YL)-3-methylbutan-1-one involves its interaction with molecular targets through its azetidine ring. This ring can engage in various binding interactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Azetidine: A simpler analogue with a similar four-membered ring structure.
Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties.
Piperidine: A six-membered nitrogen-containing ring used in various chemical syntheses.
Uniqueness: 1-(Azetidin-3-YL)-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of the azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-8(10)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
IYYOLAVNNVKWFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)


![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)





![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13166005.png)
![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)
![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)

![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)
